DL-苯基-D5-丙氨酸-3,3-D2

描述

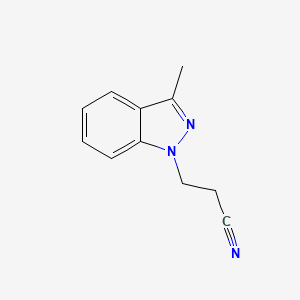

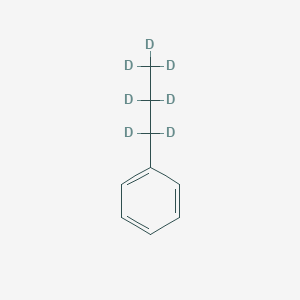

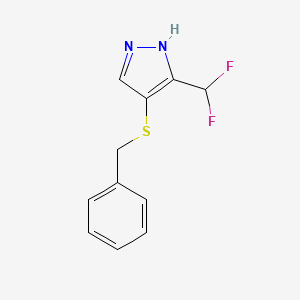

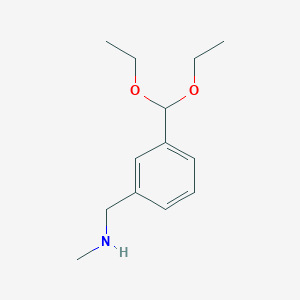

DL-Phenyl-D5-alanine-3,3-D2 is a compound with the molecular formula C9H11NO2 . It is also known by other names such as DL-3-Phenylalanine-d2 and 2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid . It has a molecular weight of 172.23 g/mol .

Synthesis Analysis

The synthesis of DL-Phenyl-D5-alanine-3,3-D2 involves the enzymatic deacylation of acetylphenyl-D5-alanine-2,3,3-D3, which is obtained by catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-D6 .Molecular Structure Analysis

The InChI string for DL-Phenyl-D5-alanine-3,3-D2 is InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2 . The Canonical SMILES string is C1=CC=C(C=C1)CC(C(=O)O)N and the Isomeric SMILES string is [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C(=O)O)N)[2H])[2H] .Physical And Chemical Properties Analysis

DL-Phenyl-D5-alanine-3,3-D2 has a molecular weight of 172.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 172.122915815 g/mol and the Monoisotopic Mass is also 172.122915815 g/mol .科学研究应用

1. 酶抑制和抗菌特性

DL-苯基-D5-丙氨酸-3,3-D2 衍生物因其在抑制特定酶和表现出抗菌特性方面的潜力而受到研究。例如,DL-(1-氨基-2-丙烯基)膦酸,一种乙烯甘氨酸类似物,是某些细菌物种和 D-Ala:D-Ala 连接酶中丙氨酸外消旋酶的有效抑制剂。值得注意的是,该分子表现出特异性,因为它不抑制哺乳动物酶,如天冬氨酸氨基转移酶、丙氨酸氨基转移酶和 D-氨基酸氧化酶。这种特异性暗示了潜在的抗菌特性,而不会影响哺乳动物系统(Vo-Quang 等,1986)。

2. 分子进化研究

氨基酸的立体特异性,包括 this compound 衍生物,在理解分子进化中起着至关重要的作用。已经对受保护的 DL-氨基酸与甲酯的缩合进行了研究,使用了各种缩合试剂。该研究阐明了这些合成的立体化学过程,揭示了特定等规序列的优先形成,这对于理解分子结构和相互作用至关重要(Kricheldorf 等,2009)。

3. 生化研究和代谢物形成

This compound 衍生物已用于专注于植物和微生物中代谢过程的研究。例如,将 L-苯基-D5-丙氨酸-2,3,3-D3 和 DL-苯丙氨酸-3,3-D2 加入芦笋的培养细胞中,产生了富含 D 的天冬酰醇,阐明了生物合成序列和苯丙氨酸在形成特定代谢物中的作用(Terada 和 Kamisako,1999)。

4. 色谱研究和氨基酸分析

这些衍生物在色谱研究和氨基酸分析中发挥了重要作用,提供了对不同立体异构体分离的见解,并理解了这些过程中的分子相互作用。HPLC 等技术已被用于研究各种外消旋化合物的立体异构分辨,有助于分析方法的进步和对分子行为的理解(Al-Shaalan 等,2020)。

安全和危害

When handling DL-Phenyl-D5-alanine-3,3-D2, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Relevant Papers A suspension of cultured cells of Asparagus officinalis fed L-phenyl-D5-alanine-2,3,3-D3 (D5-phe) and DL-phenylalanine-3,3-D2 (D2-phe) yielded D-enriched asparenyol, 4-[5-(4-methoxyphenoxy)-3-penten-1-ynyllphenol (1). A H-NMR spectral study indicated that incorporation of deuterium atoms into the chains of the products was restricted to the C-9 position .

作用机制

Target of Action

DL-Phenyl-D5-alanine-3,3-D2 is a deuterated form of phenylalanine, an essential amino acid . The primary targets of this compound are likely to be the same as those of phenylalanine, which include various enzymes involved in protein synthesis and other metabolic processes.

Mode of Action

As a deuterated compound, DL-Phenyl-D5-alanine-3,3-D2 is expected to behave similarly to its non-deuterated counterpart, phenylalanine, in terms of its interactions with its targets. Deuterium, or heavy hydrogen, is non-radioactive and chemically identical to regular hydrogen, but it forms stronger bonds that are less susceptible to breakage. This can slow down metabolic processes and potentially enhance the stability and lifespan of the compound in the body .

Biochemical Pathways

DL-Phenyl-D5-alanine-3,3-D2 is likely to be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to important bioactive molecules such as dopamine, norepinephrine, and epinephrine. By substituting phenylalanine with DL-Phenyl-D5-alanine-3,3-D2 in these pathways, it may be possible to trace the metabolic fate of phenylalanine more accurately .

Pharmacokinetics

As a deuterated compound, it is expected to have similar absorption, distribution, metabolism, and excretion (adme) properties as phenylalanine, but with potentially enhanced metabolic stability due to the presence of deuterium .

Result of Action

The molecular and cellular effects of DL-Phenyl-D5-alanine-3,3-D2 are likely to be similar to those of phenylalanine, given their chemical similarity. The presence of deuterium may result in subtle differences in these effects due to changes in the compound’s metabolic stability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of DL-Phenyl-D5-alanine-3,3-D2. For example, extreme temperatures or pH levels could potentially affect the compound’s stability or its interactions with its targets .

属性

IUPAC Name |

2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)

![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)